N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide
CAS No.:
Cat. No.: VC18692055
Molecular Formula: C26H30N2O4
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N2O4 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide |
| Standard InChI | InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1 |
| Standard InChI Key | RIYABDFRTCZRRF-CLOONOSVSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
Introduction
Chemical Structure and Properties
The compound features a formamide group (-NHCHO) attached to a phenyl ring substituted with benzyloxy, hydroxy, and methoxyphenylpropan-2-ylamino groups. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₀N₂O₄ |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 408497-91-6 |
| Stereochemistry | (R,R)-configuration |
| Key Functional Groups | Formamide, benzyloxy, hydroxy, methoxyphenyl |
The (R,R)-stereochemistry is critical for its biological activity, as enantiomeric purity influences binding affinity to β₂-adrenergic receptors . The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the methoxyphenyl moiety contributes to receptor interaction .
Synthesis and Manufacturing
The synthesis involves a multi-step process requiring precise stereochemical control:
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Intermediate Preparation: Synthesis of (R)-1-(4-methoxyphenyl)propan-2-ylamine, achieved via asymmetric hydrogenation or enzymatic resolution .
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Coupling Reaction: The amine intermediate reacts with a benzyloxy-protected hydroxyaldehyde under reductive amination conditions.
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Formamide Introduction: The final step involves formylation using formic acid derivatives .
Key Challenges:
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Maintaining enantiomeric purity to avoid inactive (S,S)-isomers .
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Optimizing reaction conditions (temperature, solvent) to prevent racemization.
Pharmaceutical Applications
Role in Formoterol Synthesis
This compound is a direct precursor in Formoterol production. Formoterol’s therapeutic efficacy relies on its (R,R)-configuration, which exhibits 1,000-fold greater β₂-receptor affinity than the (S,S)-isomer . The synthetic pathway involves:
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Deprotection: Removal of the benzyloxy group via hydrogenolysis.
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Salt Formation: Conversion to fumarate or dihydrate forms for stability .
Research Implications
Structure-Activity Relationships (SAR)
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Formamide Group: Essential for hydrogen bonding with receptor residues .
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Methoxyphenyl Moiety: Enhances receptor selectivity over β₁-adrenergic receptors .
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Hydroxyethyl Chain: Facilitates interactions with hydrophilic receptor domains .
Comparative Activity:
| Compound | β₂-Receptor IC₅₀ (nM) | Selectivity (β₂/β₁) |
|---|---|---|
| (R,R)-Formoterol | 2.9 | 200:1 |
| (S,S)-Formoterol | 3,100 | 1:1 |
| Precursor (This Compound) | N/A | N/A |
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